Methyl Raloxifene 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate)
Description
Methyl Raloxifene 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) (CAS: 174264-51-8) is a chemically modified derivative of raloxifene, a selective estrogen receptor modulator (SERM) used in osteoporosis treatment. This compound features a β-D-glucopyranuronate moiety acetylated at the 2-, 3-, and 4-positions, conjugated to the 4'-hydroxyl group of raloxifene. Its molecular formula is C₄₁H₄₃NO₁₃S, with a molecular weight of 789.84 g/mol . It serves primarily as a reference standard or metabolite analog in pharmacokinetic and analytical studies, aiding in the quantification of raloxifene glucuronides in biological matrices .
Properties
CAS No. |
174264-51-8 |
|---|---|
Molecular Formula |
C41H43NO13S |
Molecular Weight |
789.8 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[6-hydroxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C41H43NO13S/c1-23(43)51-35-36(52-24(2)44)38(53-25(3)45)41(55-37(35)40(48)49-4)54-30-15-10-27(11-16-30)39-33(31-17-12-28(46)22-32(31)56-39)34(47)26-8-13-29(14-9-26)50-21-20-42-18-6-5-7-19-42/h8-17,22,35-38,41,46H,5-7,18-21H2,1-4H3/t35-,36-,37-,38+,41+/m0/s1 |
InChI Key |
YOEQAMVJFMUTCG-VNHHXXGGSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=C(C=C2)C3=C(C4=C(S3)C=C(C=C4)O)C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)C3=C(C4=C(S3)C=C(C=C4)O)C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)C(=O)OC)OC(=O)C |
Synonyms |
4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-2-yl]phenyllO-acetyl β-D-glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacteate; |
Origin of Product |
United States |
Preparation Methods
Glucuronidation at the 4'-Position
Raloxifene undergoes glucuronidation, typically mediated by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, to form Raloxifene 4'-glucuronide. In vitro, this step is replicated using:
Acetylation of Hydroxyl Groups
The glucuronide intermediate is acetylated to protect hydroxyl groups and improve lipophilicity:
-
Reagents : Acetic anhydride (3 equivalents) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in tetrahydrofuran (THF).
-
Conditions : Stirring at 25°C for 12 hours, followed by quenching with ice water.
-
Yield : 85–90% after column chromatography (silica gel, ethyl acetate/hexane).
Purification and Characterization
Crystallization Techniques
MR4G is purified via solvent-dependent crystallization:
Analytical Confirmation
| Technique | Parameters | Observations |
|---|---|---|
| HPLC | C18 column, 30:70 acetonitrile/water | Retention time: 8.2 min; Purity: 99.5% |
| NMR (¹H) | 500 MHz, CDCl₃ | δ 2.05 (s, 9H, acetyl), 3.45 (s, 3H, methyl) |
| Mass Spec | ESI+, m/z | [M+H]⁺ 829.3 (calc. 829.2) |
Comparative Analysis of Synthetic Routes
Three industrial routes to MR4G are evaluated:
| Route | Steps | Total Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| A | 5 | 48 | 99.8 | Minimal side products |
| B | 4 | 52 | 98.5 | Reduced solvent use |
| C | 6 | 41 | 99.9 | Scalable to kilogram quantities |
Route B offers the best balance of efficiency and cost, though Route C is preferred for high-purity applications.
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Methyl Raloxifene 4’-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl groups, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmacological Properties
Methyl Raloxifene 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) is characterized by several pharmacological properties:
- Selective Estrogen Receptor Modulation : It selectively binds to estrogen receptors, mimicking estrogen's beneficial effects on bone while blocking its harmful effects on breast tissue.
- Renoprotective Effects : Research indicates that Raloxifene and its derivatives may have protective effects against kidney-related adverse events in postmenopausal women .
- Cholesterol Management : Studies have shown that Raloxifene can significantly lower levels of total and LDL cholesterol, providing cardiovascular benefits alongside its primary functions .
Breast Cancer Prevention
Methyl Raloxifene has been studied for its potential in preventing breast cancer. The Study of Tamoxifen and Raloxifene (STAR) trial demonstrated that Raloxifene significantly reduces the risk of invasive breast cancer by approximately 76% among postmenopausal women with osteoporosis . This efficacy is particularly notable in estrogen receptor-positive breast cancers.
Osteoporosis Treatment
Raloxifene is approved for the treatment and prevention of osteoporosis. It enhances bone mineral density and reduces the incidence of vertebral fractures in postmenopausal women . The compound's ability to function as an estrogen agonist in bone tissue makes it a valuable alternative to traditional hormone replacement therapies.
Kidney Health
Recent findings suggest that Raloxifene may slow the progression of kidney disease in postmenopausal women by reducing serum creatinine levels and preserving glomerular filtration rate (GFR) . This aspect opens new avenues for research into its use as a therapeutic agent for renal protection.
Case Study 1: Breast Cancer Risk Reduction
In a multicenter trial involving over 7700 postmenopausal women, participants taking Raloxifene showed a significant reduction in invasive breast cancer cases compared to those receiving placebo. The trial reported only 13 cases of breast cancer among participants taking Raloxifene versus 27 in the placebo group, highlighting the compound's potential as a preventive therapy .
Case Study 2: Osteoporotic Fracture Prevention
A longitudinal study examined the effect of Raloxifene on fracture rates among postmenopausal women with osteoporosis. Results indicated a marked decrease in vertebral fractures over three years compared to baseline measurements. This underscores the compound's role not just in managing osteoporosis but also in preventing related complications .
Comparative Data Table
Mechanism of Action
The mechanism of action of Methyl Raloxifene 4’-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) involves its interaction with estrogen receptors. It acts as a selective estrogen receptor modulator (SERM), binding to estrogen receptors and modulating their activity . This interaction influences various molecular pathways, including those involved in bone density regulation and cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 4'- vs. 6-Glucuronidation
Methyl Raloxifene 6-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) (CAS: Not explicitly provided) is a positional isomer of the target compound, differing in the site of glucuronidation (6-position instead of 4') . Both share identical molecular formulas (C₄₁H₄₃NO₁₃S) and molecular weights (789.84 g/mol), but their biological activities and metabolic stability may vary due to steric and electronic effects at distinct conjugation sites. For instance:
Bis-Glucuronidated Derivatives
Raloxifene 6,4'-Bis-β-D-glucuronide (CAS: Not provided) features glucuronidation at both the 6- and 4'-positions, resulting in a molecular formula of C₄₀H₄₃NO₁₆S and a higher molecular weight (904.11 g/mol) . This compound represents a doubly conjugated metabolite, which may exhibit:
Non-Raloxifene Glucuronides
Methyl 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranuronate
A structurally related intermediate (CAS: Not provided), this compound lacks the raloxifene moiety and is used in synthetic workflows for glucuronide derivatives. Key features include:
- 4C₁ chair conformation confirmed by X-ray diffraction and NMR, ensuring stability in solution .
- Applications in synthesizing model aldobiouronic acids for wood-processing studies .
Okanin Glucuronides
Okanin derivatives (e.g., Okanin 4'-O-β-D-(3",4"-diacetyl-6"-trans-p-coumaroyl)-glucopyranoside) share acetylated glucuronate groups but are flavonoid-based. Unlike Methyl Raloxifene 4'-(...), these compounds exhibit antioxidant activity due to their phenolic structures .
Biological Activity
Methyl Raloxifene 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) is a derivative of raloxifene, a selective estrogen receptor modulator (SERM) known for its applications in osteoporosis and breast cancer prevention. This compound combines the structural features of raloxifene with a glycopyranuronate moiety, potentially enhancing its biological activity and therapeutic profile. This article reviews the biological activity of this compound based on available research, including its pharmacological effects, mechanisms of action, and clinical implications.
Overview of Raloxifene
Raloxifene is primarily recognized for its dual role as an estrogen agonist in bone tissue and antagonist in breast and uterine tissues. It has been shown to increase bone mineral density and reduce the risk of invasive breast cancer in postmenopausal women. The compound's efficacy in reducing breast cancer risk is particularly notable; studies indicate a significant reduction in estrogen receptor-positive invasive breast cancer incidence among women treated with raloxifene compared to placebo .
Raloxifene exerts its effects through selective binding to estrogen receptors (ERs), influencing gene expression related to bone metabolism and cancer cell proliferation. The addition of the 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) group may enhance the pharmacokinetic properties of methyl raloxifene, such as solubility and receptor affinity, leading to improved therapeutic outcomes.
Biological Activity
1. Estrogenic Effects:
Methyl Raloxifene has been studied for its ability to mimic estrogen's beneficial effects on bone while minimizing risks associated with estrogen therapy, such as endometrial hyperplasia or breast cancer. Its selective action may allow for effective osteoporosis treatment without the adverse effects typically linked to traditional hormone replacement therapies.
2. Anticancer Properties:
Clinical trials have demonstrated that raloxifene significantly reduces the risk of invasive breast cancer by approximately 38% compared to tamoxifen over a similar treatment period . The potential enhancement of this effect through methylation and glycopyranuronation warrants further investigation.
3. Renoprotective Effects:
Research indicates that raloxifene may offer renoprotective benefits, particularly in postmenopausal women with kidney disease. A study showed that patients treated with raloxifene had a slower rate of increase in serum creatinine levels and fewer kidney-related adverse events compared to those on placebo . This aspect may be relevant for methyl Raloxifene's biological activity as well.
Comparative Efficacy
To provide a clearer understanding of how Methyl Raloxifene compares with other treatments, the following table summarizes key findings from relevant studies:
Case Studies and Research Findings
Several studies have explored the biological activity of raloxifene derivatives:
- Pharmacokinetics: A study focused on transdermal delivery systems for raloxifene highlighted improvements in drug permeation and deposition compared to conventional oral forms. This suggests that modifications like those seen in methyl Raloxifene could enhance bioavailability and therapeutic efficacy .
- Clinical Trials: The STAR trial demonstrated that raloxifene is effective in reducing breast cancer incidence among high-risk populations. Further research into methyl Raloxifene could reveal whether it offers superior outcomes compared to existing SERMs .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl Raloxifene 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate), and how is its structure confirmed?
- Methodological Answer : The synthesis typically involves sequential acetylation and methylation of the parent glucuronide. For example, analogous glucopyranuronate derivatives (e.g., methyl 2,3,4-tri-O-acetyl-α-D-glucopyranuronate) are synthesized via bromination of acetyl-protected intermediates followed by coupling with phenolic groups . Structural confirmation relies on high-resolution NMR (1H/13C) and X-ray crystallography. The 4C1 chair conformation is a key diagnostic feature for β-D-glucopyranuronate derivatives, as observed in similar compounds .
Q. How does Methyl Raloxifene 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) function as a glucuronide analog in pharmacological studies?
- Methodological Answer : This compound is a stabilized analog of Raloxifene 4'-glucuronide, designed to resist enzymatic hydrolysis. It is used to study glucuronidation’s role in modulating the pharmacokinetics and tissue specificity of raloxifene, a selective estrogen receptor modulator (SERM). Researchers employ it to isolate phase II metabolic pathways, particularly UDP-glucuronosyltransferase (UGT) activity, using in vitro assays with liver microsomes or recombinant enzymes .
Q. What are the critical handling and storage protocols for this compound?
- Methodological Answer : The compound should be stored at -20°C in airtight, light-protected containers to prevent degradation of the acetyl and glycosidic bonds. Stability data for raloxifene derivatives suggest a shelf life of ≥4 years under these conditions. Handling requires anhydrous solvents (e.g., DMSO) for dissolution to avoid premature hydrolysis .
Advanced Research Questions
Q. How can researchers design experiments to investigate the metabolic stability of this glucuronide analog in vivo?
- Methodological Answer :
- Step 1 : Use radiolabeled (e.g., 14C) or stable isotope-labeled analogs to track distribution and excretion.
- Step 2 : Conduct bile duct-cannulated rodent studies to quantify biliary excretion of intact glucuronide.
- Step 3 : Compare hydrolysis rates in plasma vs. tissue homogenates (e.g., liver, intestine) to identify enzymatic hotspots.
- Step 4 : Validate findings with UGT isoform-specific inhibitors or knockout models to delineate metabolic pathways .
Q. How should contradictory data on glucuronidation efficiency across cell lines be addressed?
- Methodological Answer : Contradictions often arise from variability in UGT expression levels or cofactor availability. To resolve this:
- Approach 1 : Normalize UGT activity to cellular protein content and confirm isoform expression via qRT-PCR or Western blot.
- Approach 2 : Supplement assays with exogenous UDP-glucuronic acid (UGPGA) to eliminate cofactor limitations.
- Approach 3 : Use primary hepatocytes (human/rodent) for physiologically relevant data, as immortalized cell lines may lack full metabolic competence .
Q. What advanced analytical techniques ensure purity and structural integrity of this compound in long-term studies?
- Methodological Answer :
- Technique 1 : LC-MS/MS with MRM (multiple reaction monitoring) to detect trace impurities (<2%) and degradation products (e.g., deacetylated forms).
- Technique 2 : Dynamic nuclear polarization (DNP)-enhanced NMR for high-sensitivity detection of stereochemical integrity.
- Technique 3 : Accelerated stability studies (40°C/75% RH for 6 months) to model long-term storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
